N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, an improved protocol for the synthesis of “N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine” (gefitinib) has been described . This process involves the synthesis, isolation, and characterization of novel intermediates, which are then used in the alkylation step for the synthesis of gefitinib .Scientific Research Applications
Synthesis and Anti-tumor Activities of Novel Diazole 4-Aminoquinazoline Derivatives : This study involves the synthesis of diazole 4-aminoquinazoline derivatives, including N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, and their anti-tumor activities against various cancer cell lines. Certain derivatives exhibited high inhibitory activities against PC-3 cells, demonstrating their potential as anti-cancer agents (Liao Wen-j, 2015).
Synthesis and Evaluation of Novel F-18 Labeled 4-Aminoquinazoline Derivatives : This research synthesized and evaluated novel F-18 labeled 4-aminoquinazoline derivatives for potential use in positron emission tomography (PET) imaging for tumor detection. The study suggests that these derivatives, including N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, exhibit favorable characteristics for tumor imaging (Chen et al., 2012).
Synthesis of Anti-tumor Activities of Novel 4-Aminoquinazoline Derivatives : This study also focused on the synthesis of 4-aminoquinazoline derivatives and their preliminary bioassay tests, which showed activities against Bcap-37 cell proliferation, highlighting their potential in anti-cancer treatments (W. Li, 2015).
Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives : This research explored the antibacterial properties of 8-nitrofluoroquinolone derivatives, which include compounds structurally related to N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, indicating potential in antibacterial applications (Al-Hiari et al., 2007).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4O3/c1-24-14-6-12-9(5-13(14)21(22)23)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7H,1H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEKKVCWODTGAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine |
Synthesis routes and methods
Procedure details
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